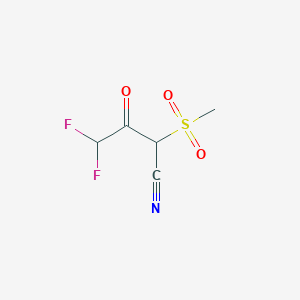
(2S)-1-amino-3,3-dimethylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-amino-3,3-dimethylbutan-2-ol is an organic compound belonging to the class of 1,3-aminoalcohols. These compounds are characterized by an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C3 atom
Preparation Methods
The synthesis of (2S)-1-amino-3,3-dimethylbutan-2-ol can be achieved through several routes. One common method involves the reduction of a suitable precursor, such as a ketone or aldehyde, using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation . Industrial production methods may involve the use of biocatalysts or engineered bacteria to catalyze the reduction process, offering a more environmentally friendly and scalable approach .
Chemical Reactions Analysis
(2S)-1-amino-3,3-dimethylbutan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction . Substitution reactions may involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used, but can include oxidized derivatives, reduced forms, and substituted compounds .
Scientific Research Applications
(2S)-1-amino-3,3-dimethylbutan-2-ol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds . In medicine, it may serve as a precursor for the synthesis of pharmaceuticals or as a ligand in drug design . Industrial applications include its use in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of (2S)-1-amino-3,3-dimethylbutan-2-ol involves its interaction with specific molecular targets and pathways. As a 1,3-aminoalcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(2S)-1-amino-3,3-dimethylbutan-2-ol can be compared with other similar compounds, such as (2S,3R)-1-amino-2-methylbutane-2,3-diol and (2S)-2,3-diaminobutanoic acid . These compounds share similar structural features but differ in their specific functional groups and stereochemistry. The uniqueness of this compound lies in its specific arrangement of the amino and hydroxyl groups, which can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C6H15NO |
|---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
(2S)-1-amino-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C6H15NO/c1-6(2,3)5(8)4-7/h5,8H,4,7H2,1-3H3/t5-/m1/s1 |
InChI Key |
PROOIQLVYNCTIE-RXMQYKEDSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](CN)O |
Canonical SMILES |
CC(C)(C)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




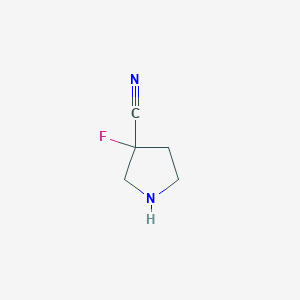
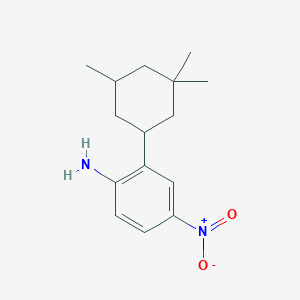
![3-[(4-Fluorophenyl)sulfanyl]pyrrolidine](/img/structure/B13248532.png)
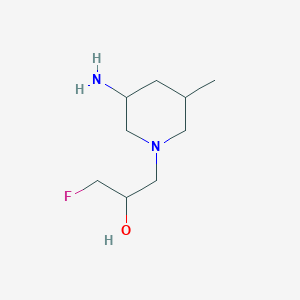
amine](/img/structure/B13248552.png)
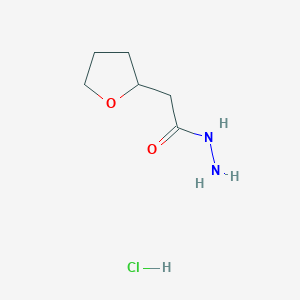
![2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid](/img/structure/B13248557.png)
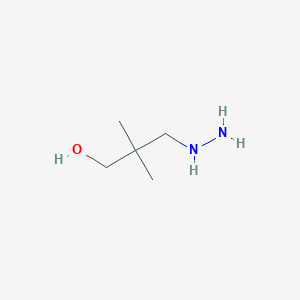
![2-tert-Butyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13248560.png)

